Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[(1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-{[3-(TRIFLUOROMETHYL)BENZOYL]AMINO}ETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of METHYL 2-[(1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-{[3-(TRIFLUOROMETHYL)BENZOYL]AMINO}ETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the use of reagents such as ethyl chloroformate, trifluoromethylbenzoic acid, and benzothiophene derivatives. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-[(1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-{[3-(TRIFLUOROMETHYL)BENZOYL]AMINO}ETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-{[3-(TRIFLUOROMETHYL)BENZOYL]AMINO}ETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 2-[(1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-{[3-(TRIFLUOROMETHYL)BENZOYL]AMINO}ETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
METHYL 2-[(1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-{[3-(TRIFLUOROMETHYL)BENZOYL]AMINO}ETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but may differ in specific functional groups or substituents.
Other benzothiophene derivatives: These compounds share the benzothiophene core structure but have different substituents, leading to variations in their chemical and biological properties. The uniqueness of METHYL 2-[(1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-{[3-(TRIFLUOROMETHYL)BENZOYL]AMINO}ETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C23H22F6N2O5S |
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Molecular Weight |
552.5 g/mol |
IUPAC Name |
methyl 2-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-[[3-(trifluoromethyl)benzoyl]amino]propan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H22F6N2O5S/c1-3-36-20(34)21(23(27,28)29,30-17(32)12-7-6-8-13(11-12)22(24,25)26)31-18-16(19(33)35-2)14-9-4-5-10-15(14)37-18/h6-8,11,31H,3-5,9-10H2,1-2H3,(H,30,32) |
InChI Key |
VQXFUGZNJNMGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)OC)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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